molecular formula C20H17ClN4O3S B11372980 N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11372980
M. Wt: 428.9 g/mol
InChI Key: JQALKKMZQUDJIO-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic heterocyclic compound featuring a benzothiophene core fused with a tetrahydro ring system and a dihydropyridazine-carboxamide moiety. The 3-chlorophenyl substituent may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability. Crystallographic studies using SHELX programs have confirmed its three-dimensional conformation, which is critical for understanding its binding interactions .

Properties

Molecular Formula

C20H17ClN4O3S

Molecular Weight

428.9 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(3-chlorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H17ClN4O3S/c21-11-4-3-5-12(10-11)25-9-8-14(26)17(24-25)19(28)23-20-16(18(22)27)13-6-1-2-7-15(13)29-20/h3-5,8-10H,1-2,6-7H2,(H2,22,27)(H,23,28)

InChI Key

JQALKKMZQUDJIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl)C(=O)N

Origin of Product

United States

Biological Activity

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in anticancer research. This article compiles various studies and findings related to its biological activity, including mechanisms of action, efficacy in different cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C27H25N3O4SC_{27}H_{25}N_{3}O_{4}S, with a molecular weight of 487.6 g/mol. The compound features a complex structure that includes a benzothiophene moiety and a dihydropyridazine core, which are critical for its biological activity.

Research indicates that this compound exhibits antiproliferative effects primarily through the inhibition of key signaling pathways involved in cancer cell proliferation. Notably, it has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT), both of which play crucial roles in tumor growth and survival.

Key Findings:

  • VEGFR-2 Inhibition : The compound demonstrated an IC50 value of approximately 0.075 µM against VEGFR-2, indicating potent inhibitory activity .
  • AKT Inhibition : It also showed significant inhibition of AKT with an IC50 value of 4.60 µM .

Anticancer Activity

In vitro studies have assessed the compound's activity against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The results from these studies are summarized in Table 1.

Cell LineIC50 (µM)Effect
HepG24.296 ± 0.2High cytotoxicity
PC-37.472 ± 0.42Moderate cytotoxicity

The compound induced apoptosis in cancer cells as evidenced by increased caspase-3 activity and S phase cell cycle arrest .

Structure-Activity Relationship (SAR)

The efficacy of the compound is closely related to its structural components. Variations in substituents on the benzothiophene and dihydropyridazine rings significantly affect its potency. For instance:

  • Electron-donating groups : Compounds with electron-donating groups showed enhanced activity against both HepG2 and PC-3 cells.
  • Substituent variations : Different substitutions on the aromatic ring influenced the cytotoxic profile; for example, bromo substitution decreased activity while fluoro substitution retained moderate activity .

Case Studies

A notable study evaluated the compound's effects on HepG2 cells, where it was found to cause a significant reduction in cell viability and induce apoptosis through caspase activation. This study highlighted the potential use of this compound as a therapeutic agent for liver cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of nitrogen- and sulfur-containing heterocycles. Key structural analogues include:

Compound Name Core Structure Key Functional Groups Biological Target
Target Compound Benzothiophene + dihydropyridazine 3-carbamoyl, 3-chlorophenyl, 4-oxo Hypothesized kinase inhibitor
(R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11f) Benzo[e][1,4]diazepine + pyrimido[4,5-d]pyrimidine Benzyl, methylpyridinyl, oxo groups Immunomodulatory (e.g., TLR/kinase pathways)
TDEs (trehalose dimycolates) and TMCM (trehalose monocorynomycolate) Trehalose + mycolic acid esters Linear vs. branched esters Mincle receptor agonists

Key Observations :

  • The target compound’s benzothiophene scaffold distinguishes it from benzodiazepine- or pyrimidine-based analogues (e.g., 11f in ), which exhibit broader ring systems and alternative substitution patterns .
  • Unlike trehalose-based glycolipids (TDEs/TMCM), which rely on ester linkages for Mincle receptor activation, the target compound’s carboxamide and chlorophenyl groups may favor hydrogen bonding and hydrophobic interactions with kinase domains .
Pharmacokinetic and Regulatory Considerations
  • Metabolite Profiling : JECFA guidelines for veterinary drug residues highlight that compounds with qualitatively similar metabolites (even at varying proportions) may be approved for extrapolated use . This principle could apply to the target compound if its metabolites align with established safety profiles of related dihydropyridazines.

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